5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride

Description

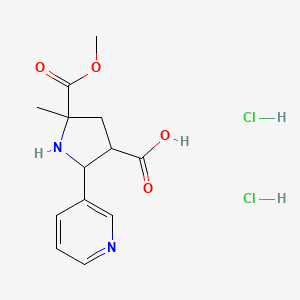

5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride is a pyrrolidine-based compound featuring a methoxycarbonyl ester, a methyl group, a 3-pyridinyl substituent, and a carboxylic acid moiety, with two hydrochloride counterions. The dihydrochloride salt enhances solubility in aqueous media, a critical factor for bioavailability in biological systems .

Properties

IUPAC Name |

5-methoxycarbonyl-5-methyl-2-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4.2ClH/c1-13(12(18)19-2)6-9(11(16)17)10(15-13)8-4-3-5-14-7-8;;/h3-5,7,9-10,15H,6H2,1-2H3,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHUGOOAEPEOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1)C2=CN=CC=C2)C(=O)O)C(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride, also known as 5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H18Cl2N2O4

- Molecular Weight : 337.19 g/mol

- CAS Number : 1177765-79-5

The compound features a pyridine ring and a pyrrolidine structure, which are critical for its biological activity. The presence of the methoxycarbonyl group enhances its solubility and bioavailability.

Research indicates that compounds containing pyridine and pyrrolidine moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific mechanism of action for this compound may involve modulation of neurotransmitter systems or inhibition of specific enzymes related to disease pathways.

Pharmacological Effects

- Neuroprotection : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through the inhibition of oxidative stress pathways and modulation of mitochondrial function.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also exhibit antimicrobial properties.

- Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory activity, which could be relevant in treating chronic inflammatory diseases.

Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry investigated the neuroprotective effects of similar pyrrolidine derivatives in an ischemic stroke model. The results indicated that these compounds significantly reduced infarction volume and improved behavioral outcomes in treated rats, suggesting a protective role against ischemic injury .

Study 2: Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be explored as a potential treatment for resistant bacterial infections .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug discovery, particularly as a scaffold for developing novel pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance biological activity.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For example, modifications to the pyridine group have been linked to increased antiproliferative activity in vitro .

- Antibacterial Properties : Research indicates that some derivatives demonstrate significant antibacterial activity, making them candidates for developing new antibiotics .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

- Building Block for Pyrrole Derivatives : The compound can be utilized as a building block in synthesizing other pyrrole-based compounds, which are important in pharmaceuticals and agrochemicals .

- Catalytic Applications : Studies have highlighted its role in metal-catalyzed reactions, enhancing yields and selectivity in synthesizing biologically relevant compounds .

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor potential of modified derivatives of 5-(methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound, suggesting a structure-activity relationship that could be exploited in drug design .

Case Study 2: Synthesis of Novel Antibiotics

Research focused on synthesizing new antibiotic agents using this compound as a precursor. The study reported successful synthesis of several derivatives that exhibited promising antibacterial activity against resistant strains of bacteria . This highlights the compound's utility in addressing critical health challenges.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine and Pyrrole Derivatives

3-Ethoxycarbonylmethyl-4-methyl-5-benzoylpyrrole-2-carboxylic Acid (CAS: Not provided)

- Structural Differences : Contains an unsaturated pyrrole ring (vs. saturated pyrrolidine in the target compound), ethoxycarbonylmethyl, benzoyl, and methyl substituents.

- Synthesis : Synthesized via sulfuryl chloride-mediated reactions, indicating higher reactivity of the pyrrole core compared to pyrrolidine .

- Applications : Likely used in heterocyclic chemistry for building bioactive molecules, though lacking explicit pharmacological data.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Structural Differences : Features a 5-oxo (ketone) group and a single methyl substituent, contrasting with the methoxycarbonyl and 3-pyridinyl groups in the target compound.

- Lacks hydrochloride salt, reducing aqueous solubility .

Pyridine-Based Analogues

5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic Acid (CAS: 1255147-31-9)

- Structural Differences : Contains a chlorine atom, an ether-linked 2-methyl-3-pyridinyl group, and a pyridine-carboxylic acid core.

- The ether linkage may reduce metabolic degradation compared to ester groups .

- Applications : Used in pharmaceuticals and agrochemicals, suggesting utility in receptor-targeted therapies.

5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine Dihydrochloride (CAS: Not provided)

- Structural Differences : Incorporates a fluorine atom (enhancing lipophilicity) and a 1,2,4-oxadiazole ring (imparts rigidity). The piperidine group introduces a six-membered ring, altering conformational flexibility compared to pyrrolidine .

- Salt Form : Dihydrochloride salt parallels the target compound, suggesting shared strategies for optimizing solubility.

Carboxylic Acid Derivatives with Diverse Cores

3-Amino-3-methylpyrrolidin-2-one (CAS: Not provided)

- Structural Differences: Replaces the carboxylic acid with a lactam (cyclic amide), reducing acidity. The amino group introduces basicity, contrasting with the pyridine’s aromatic nitrogen .

- Applications: Potential use in peptidomimetics or enzyme inhibitors due to the lactam scaffold.

5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic Acid Chloride (CAS: Not provided)

Key Comparative Analysis

Structural and Functional Group Impact

Preparation Methods

Pyrrolidine Ring Formation via Cyclization

The pyrrolidine backbone is typically constructed via [3+2] cycloaddition or Michael addition-cyclization sequences. A notable method involves reacting ethyl propiolate derivatives with primary amines under acidic conditions. For example, (4-chloro-phenyl)-propynoic acid ethyl ester undergoes cyclization in the presence of trifluoroacetic acid and sodium hydroxide to yield pyrrolidine-3-carboxylic acid derivatives with 60% efficiency. Adapting this approach, the target compound’s pyrrolidine ring could form through cyclization of a suitably substituted propargyl ester precursor.

Functionalization with Methoxycarbonyl and Methyl Groups

Esterification and alkylation steps are critical for introducing the 5-methoxycarbonyl and 5-methyl groups. Thionyl chloride-mediated conversion of carboxylic acids to acid chlorides, followed by methanol quenching, is a reliable route. As demonstrated in the synthesis of 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, this method achieves 58% yield under optimized conditions. Similarly, methyl group introduction via alkylation of a ketone intermediate using methyl iodide in the presence of a base has been reported.

Carboxylic Acid Formation and Salt Preparation

Hydrolysis of ester precursors under basic conditions yields the free carboxylic acid. Subsequent treatment with hydrochloric acid generates the dihydrochloride salt. For instance, acidification of a dicarboxylic acid intermediate with 25% HCl produces the corresponding hydrochloride salt in high purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Cyclization : Tetrahydrofuran (THF) and dichloromethane are preferred for their ability to stabilize reactive intermediates. Cyclization at 25°C for 48 hours ensures complete ring closure.

- Coupling Reactions : Polar aprotic solvents like dimethylformamide (DMF) enhance palladium catalyst activity, with optimal temperatures ranging from 80–100°C.

Catalytic Systems

- Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) improves coupling efficiency, reducing side product formation.

- Acid Catalysts : Trifluoroacetic acid facilitates protonation during cyclization, accelerating reaction kinetics.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : Key signals include the pyridinyl aromatic protons (δ 8.11–7.37 ppm), methoxycarbonyl singlet (δ 3.64 ppm), and pyrrolidine methyl groups (δ 2.35–1.44 ppm).

- HPLC : Symmetry C18 columns with acetonitrile-phosphate buffer mobile phases (60:40 v/v) resolve the compound at retention times ~7 minutes.

Purity and Yield Data

Mechanistic and Kinetic Insights

The palladium-catalyzed coupling proceeds via oxidative addition and transmetallation steps, with rate-limiting reductive elimination. Cyclization kinetics follow pseudo-first-order behavior, dependent on amine nucleophilicity and steric effects. Electrochemical studies on related nitroaromatics suggest that reduction potentials influence intermediate stability, though this requires further investigation for the target compound.

Q & A

Q. What synthetic routes are available for preparing 5-(methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride, and how can reaction conditions be optimized?

Methodology :

- Oxidation of pyridine derivatives : Use potassium permanganate (KMnO₄) in aqueous media at 90–95°C for oxidizing methoxy-substituted pyridine precursors to carboxylic acids. For example, 5-methoxy-2-methylpyridine oxidation yields 5-methoxypyridine-2-carboxylic acid with 47% efficiency .

- Esterification : Introduce the methoxycarbonyl group via esterification under acidic or basic conditions.

- Salt formation : React the free base with hydrochloric acid to form the dihydrochloride salt.

Table 1 : Example Oxidation Conditions

| Precursor | Oxidizing Agent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 5-Methoxy-2-methylpyridine | KMnO₄ | 90–95°C | 47% |

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Methodology :

- Elemental analysis : Compare calculated vs. experimental C, H, and N percentages (e.g., C: 54.92% calc. vs. 54.62% found) to confirm stoichiometry .

- NMR spectroscopy : Use CDC₁₃ solvent to identify characteristic peaks (e.g., OCH₃ at δ 3.85 ppm, pyridine protons at δ 7.4–8.3 ppm) .

- HPLC : Utilize ≥98% purity thresholds with C18 columns and UV detection, as seen in analogous pyridinecarboxylic acid analyses .

Q. What purification strategies are effective for isolating pyrrolidinecarboxylic acid derivatives?

Methodology :

- Copper salt precipitation : Isolate intermediates via copper salt formation, followed by acidification to recover the free acid .

- Recrystallization : Optimize solvent polarity (e.g., water-methanol mixtures) to remove unreacted starting materials.

Advanced Research Questions

Q. How can stereochemical configurations at the pyrrolidine ring be resolved?

Methodology :

- X-ray crystallography : Determine absolute stereochemistry using single-crystal diffraction, as demonstrated for (2S,3R,4R,5R)-pyrrolidinecarboxylic acid derivatives .

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based) with hexane/isopropanol mobile phases to separate enantiomers.

Q. What stability challenges arise under varying pH or temperature conditions?

Methodology :

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Analogous pyridine derivatives show sensitivity to hydrolysis at extreme pH .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., >150°C for methoxycarbonyl stability) .

Q. How can computational modeling guide mechanistic studies of its reactivity?

Methodology :

Q. How should researchers address contradictions in spectroscopic or elemental analysis data?

Case Example :

- Elemental analysis discrepancies : A 0.3% deviation in carbon content (54.92% calc. vs. 54.62% found) may indicate incomplete oxidation or residual solvents. Repeat synthesis under inert atmosphere to minimize side reactions .

- NMR signal splitting : Pyridine proton multiplicity (e.g., m/z 7.4–8.3 ppm) may suggest conformational flexibility; use variable-temperature NMR to assess dynamic effects .

Q. What strategies improve aqueous solubility for biological assays?

Methodology :

Q. How can biological activity screening be designed to evaluate enzyme inhibition or receptor binding?

Methodology :

Q. What safety protocols are critical for handling dihydrochloride salts?

Methodology :

Q. Tables for Key Data

Table 2 : Analytical Techniques for Structural Validation

| Technique | Parameters | Reference |

|---|---|---|

| NMR (¹H) | CDC₁₃, 400 MHz, δ 3.85 (OCH₃) | |

| HPLC | C18 column, 254 nm UV, ≥98% purity | |

| X-ray | Mo-Kα radiation, 100 K |

Table 3 : Stability Profile Under Stress Conditions

| Condition | Degradation Observed? | Mitigation Strategy |

|---|---|---|

| pH 2 (40°C) | Hydrolysis of ester | Lyophilize for storage |

| pH 10 (40°C) | Ring-opening | Avoid alkaline buffers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.